![molecular formula C13H15N3O2S2 B2557845 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine CAS No. 879643-66-0](/img/structure/B2557845.png)
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” often involves the use of pyrrolidine as a starting material . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The synthesis often involves the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” likely involves a pyrrolidine ring, a phenyl group, and a thiazol-2-amine group . The exact structure would depend on the specific synthesis process and the orientation of the substituents .
Scientific Research Applications
Medicinal Chemistry: Anticancer Potential
The pyrrolidine ring, a key component of this compound, is widely utilized in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . Specifically, sulfonamides incorporating thiazole moieties have shown promise in anti-human liver cancer evaluations, indicating potential applications in the development of anticancer drugs .
Pharmacology: Antibacterial and Anti-inflammatory Activities
In pharmacology, the compound’s derivatives have been investigated for their antibacterial activities, with variations in the N′-substituents affecting the potency . Additionally, the anti-inflammatory properties of related thiazole compounds suggest potential for the development of new anti-inflammatory agents .
Biochemistry: Enzyme Inhibition
The compound’s structure allows for molecular docking studies, which are crucial in biochemistry for understanding how different stereoisomers and substituents can influence the biological profile of drug candidates. This is particularly relevant for enzyme inhibition, where the compound could bind to enantioselective proteins and affect their activity .
Biotechnology: Drug Design and Synthesis
In biotechnology, the compound’s pyrrolidine ring is significant for the design of new biologically active compounds. Its versatility in synthetic strategies makes it a valuable scaffold for creating novel drugs with diverse biological profiles .
Chemical Engineering: Process Development
The compound’s derivatives have been synthesized and tested for various biological activities, which is essential in chemical engineering for process development and optimization. Understanding the synthesis and reaction conditions can lead to more efficient production methods for these biologically active compounds .
Materials Science: Molecular Structure Optimization
In materials science, the compound’s molecular structure can be optimized for specific properties, such as increased stability or reactivity. This optimization is crucial for developing new materials with desired characteristics .
Future Directions
properties
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-4-3-5-11(8-10)20(17,18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHPLLRFACHTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine |
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